1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
Overview
Description
“1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is a chemical compound that has been used in various applications . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” involves a reaction with 1H-benzo[d]imidazole, potassium carbonate (K2CO3), and methyl iodide (MeI) in acetonitrile. The mixture is stirred and heated under a pre-heated 83 °C oil-bath for 18 hours .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is characterized by a benzimidazole core with two methyl groups attached to one of the nitrogen atoms .
Chemical Reactions Analysis
This compound has been used as a catalyst in various chemical reactions, including Domino ring-opening redox amidation, Knoevenagel condensation, intramolecular stereoselective protonation, Grignard allylic substitution, and acylation of alcohols .
Physical And Chemical Properties Analysis
“1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is a solid at room temperature. It is highly soluble in water and other polar solvents .
Scientific Research Applications
Safety And Hazards
Future Directions
While specific future directions for “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” are not mentioned in the sources, imidazole derivatives in general have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, it is likely that research into the applications of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” and similar compounds will continue.
properties
IUPAC Name |
1,3-dimethylbenzimidazol-3-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-7H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGURHMTNSNBQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=CC=CC=C21)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473829 | |
Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide | |
CAS RN |
7181-87-5 | |
Record name | 7181-87-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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